molecular formula C11H15N5O5S B12931868 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one

Cat. No.: B12931868
M. Wt: 329.34 g/mol
InChI Key: VEABMYFEYLXTSD-UUOKFMHZSA-N
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Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety and a methylthio group. Its chemical properties and biological activities make it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The process typically includes the protection of hydroxyl groups, formation of the purine ring, and introduction of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography. The goal is to produce the compound in bulk quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the purine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives are often studied for their biological activities and potential therapeutic uses.

Scientific Research Applications

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with modifications at different positions on the purine ring or sugar moiety. Examples include:

  • 2-Amino-9-(β-D-ribofuranosyl)purine
  • 2-Amino-6-chloropurine
  • 8-Methylthioadenine

Uniqueness

What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5-,6-,9-/m1/s1

InChI Key

VEABMYFEYLXTSD-UUOKFMHZSA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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